Urea, (2-hydroxyethyl)-
Description
Contextualizing Urea (B33335) Derivatives in Chemical and Biological Sciences
Urea, a simple organic compound, holds a pivotal place in the history of science. Originally discovered in urine in the 18th century by figures such as Herman Boerhaave and Hilaire Rouelle, its artificial synthesis by Friedrich Wöhler in 1828 was a landmark event. wikipedia.orgbris.ac.ukscitepress.orghekint.org This synthesis, which produced an organic compound from inorganic reactants (silver cyanate (B1221674) and ammonium (B1175870) chloride), was instrumental in dismantling the then-prevalent theory of vitalism, which posited that organic chemicals could only be produced by living organisms. wikipedia.orgbris.ac.ukhekint.org
In contemporary science, urea and its derivatives are fundamental in both chemical and biological domains. The urea functional group is capable of forming stable hydrogen bonds, a property that makes urea derivatives invaluable in drug development and medicinal chemistry for interacting with biological targets like proteins and receptors. nih.gov This has led to the development of a wide array of urea-containing pharmaceuticals, including sedatives and hypnotics. bris.ac.uk Beyond medicine, urea derivatives are crucial in industrial chemistry, serving as key components in the production of resins, such as urea-formaldehyde and melamine-formaldehyde resins, which are used in adhesives, laminates, and coatings. bris.ac.uk The reactivity of urea allows it to be a building block for more complex molecules, including various heterocyclic compounds and peptidomimetics, which are subjects of ongoing research. nih.gov
Significance of Hydroxyethyl (B10761427) Urea in Contemporary Research
Urea, (2-hydroxyethyl)-, commonly known as hydroxyethyl urea, is a synthetic derivative of urea that has attracted considerable research interest, primarily for its distinct physicochemical properties. It is a low-molecular-weight, hygroscopic, and highly water-soluble solid. cir-safety.orgcir-safety.orgspecialchem.comcir-safety.org Its structure, featuring a 2-hydroxyethyl group attached to a urea backbone, allows for significant hydrogen bonding, which governs its primary application in scientific research as a potent humectant.
In dermatological and cosmetic science, hydroxyethyl urea is studied for its exceptional moisturizing capabilities. echemi.combloomtechz.com Research indicates it enhances skin hydration by attracting and retaining water molecules, thereby strengthening the skin's barrier function and reducing transepidermal water loss. echemi.combloomtechz.comskinceuticals.comthenakedchemist.com Clinical studies have demonstrated its effectiveness in improving skin moisture levels and its utility in formulations for dry skin conditions. bloomtechz.commiduty.in It is often compared to glycerin for its moisturizing efficacy but is noted for having a more pleasant, non-tacky feel on the skin. miduty.inprocoal.co.uk
Beyond skin hydration, the applications of hydroxyethyl urea and its derivatives extend to other areas of academic and industrial research:
Enzyme Inhibition: (Hydroxyethyl)urea peptidomimetics have been synthesized and studied as inhibitors of enzymes like gamma-secretase, which is a target in Alzheimer's disease research. nih.govnih.gov These studies explore how the hydroxyethyl urea structure can mimic peptide bonds and interact with the active sites of proteases. nih.gov
Polymer Chemistry: Hydroxyethyl urea derivatives are investigated as components in the synthesis of polymers, such as polyurethane foams. researchgate.netresearchgate.net Their inclusion can modify the properties of the resulting polymers, for instance, by enhancing thermal stability. researchgate.netresearchgate.net
Analytical Chemistry: The compound has been explored in the development of biosensors. For example, a potentiometric biosensor for urea detection has been developed with high sensitivity.
Drug Delivery: As a penetration enhancer, urea and its derivatives can disrupt the skin's lipid barrier at certain concentrations, which is a subject of research for improving the delivery of other active molecules into the skin. thenakedchemist.com
The physical and chemical properties of Hydroxyethyl Urea are summarized in the table below.
| Property | Value/Description | Reference(s) |
| IUPAC Name | Urea, (2-hydroxyethyl)- | procoal.co.ukmedkoo.com |
| CAS Number | 1320-51-0; 2078-71-9 | cir-safety.orgprocoal.co.ukmedkoo.comcir-safety.org |
| Molecular Formula | C₃H₈N₂O₂ | medkoo.com |
| Molecular Weight | 104.11 g/mol | medkoo.comcir-safety.org |
| Appearance | Solid powder, can be light yellow | medkoo.comcir-safety.org |
| Solubility | Highly soluble in water (>699 g/L) | cir-safety.orgcir-safety.orgcir-safety.org |
| Melting Point | 94-95°C | specialchem.com |
| Log P (octanol-water) | -2.06 (estimated) | cir-safety.orgcir-safety.orgcir-safety.org |
This interactive table provides a summary of the key properties of Urea, (2-hydroxyethyl)-.
Historical Perspective of Urea, (2-hydroxyethyl)- Discovery and Initial Characterization
While the discovery of its parent compound, urea, is a well-documented 18th-century event, the specific discovery and first synthesis of Urea, (2-hydroxyethyl)- are not attributed to a single, landmark event. wikipedia.orgscitepress.org It is recognized as a known compound in chemical literature dating back several decades, with a 1971 patent describing it as useful for modifying urea-formaldehyde resins. google.com
The initial and most common characterization of the compound is through its method of synthesis. Hydroxyethyl urea is typically manufactured by the reaction of urea with an alkanolamine, specifically monoethanolamine. cir-safety.orgcir-safety.orgcir-safety.org This transamidation reaction is an equilibrium process that strongly favors the formation of the product. cir-safety.orgcir-safety.orgcir-safety.org The process involves heating the reactants, often at temperatures between 100-170°C. google.com During the reaction, ammonia (B1221849) is generated as a byproduct and is typically removed, for example by sparging with nitrogen, to drive the reaction to completion. cir-safety.orgcir-safety.orgcir-safety.org Another described synthesis route involves the N-carbamoylation of ethanolamine (B43304) using potassium cyanate. cir-safety.orgspecialchem.com Following synthesis, purification can be achieved through methods like recrystallization from solvents such as pyridine. google.com
Initial toxicological studies characterized aqueous solutions of hydroxyethyl urea. Genotoxicity evaluations, including the Ames test, found the compound not to be mutagenic. cir-safety.orgcir-safety.orgcir-safety.org Early dermal and oral toxicity studies on rats established a low toxicity profile. cir-safety.org These foundational characterizations of its synthesis and basic safety profile paved the way for its investigation and use in various research and commercial applications.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyethylurea | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c4-3(7)5-1-2-6/h6H,1-2H2,(H3,4,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAHOZSYMRNIPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401315038 | |
| Record name | (2-Hydroxyethyl)urea | |
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Molecular Weight |
104.11 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
2078-71-9, 1320-51-0 | |
| Record name | (2-Hydroxyethyl)urea | |
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| Record name | Urea, N-(hydroxyethyl)- | |
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| Record name | Hydroxyethyl urea | |
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| Record name | Urea, (2-hydroxyethyl)- | |
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| Record name | Urea, N-(hydroxyethyl)- | |
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| Record name | (2-Hydroxyethyl)urea | |
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| Record name | (hydroxyethyl)urea | |
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| Record name | (2-hydroxyethyl)urea | |
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| Record name | HYDROXYETHYL UREA | |
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Ii. Synthetic Methodologies and Chemical Transformations of Urea, 2 Hydroxyethyl
Derivatization Strategies for Urea (B33335), (2-hydroxyethyl)-
Synthesis of N,N′-bis(2-hydroxyethyl)urea
N,N′-bis(2-hydroxyethyl)urea can be synthesized through several methods. One approach involves the condensation of urea with ethanolamine (B43304). researchgate.net This reaction is typically conducted at elevated temperatures, for instance, at 135°C for 2 hours, followed by a 6-hour period at 140°C, to ensure the continuous removal of gaseous ammonia (B1221849) and drive the reaction to completion. researchgate.net The resulting product can be purified by crystallization from methanol (B129727) to yield the final compound. researchgate.net
Another synthetic route utilizes the reaction of excess ethanolamine with DMDTC, heated at 60°C for 15 hours. chemicalbook.com After the reaction, unreacted ethanolamine is removed by distillation under reduced pressure. The crude product, a mixture of oxazolidinone and the desired N,N′-bis(2-hydroxyethyl)urea, is then purified by recrystallization from a methanol/ethyl acetate (B1210297) mixture. chemicalbook.com A distinct method involves the reaction of urea with ethylene (B1197577) carbonate in a 1:2 molar ratio at 140-150°C in the presence of synthetic zeolites as catalysts. This process continues until carbon dioxide emission ceases and has been shown to increase the yield and reduce reaction time. google.com
| Reactants | Catalyst/Conditions | Yield | Reference |
|---|---|---|---|
| Urea, Ethanolamine | 135°C for 2h, then 140°C for 6h | 76% | researchgate.net |
| Ethanolamine, DMDTC | 60°C for 15h; Recrystallization from methanol/ethyl acetate | Not specified | chemicalbook.com |
| Urea, Ethylene Carbonate (1:2 ratio) | Synthetic zeolites; 140-150°C | Up to 80% | google.com |
Formation of Nitrosated Derivatives, e.g., 1-(2-hydroxyethyl)-1-nitrosourea (B80216)
The nitrosated derivative, 1-(2-hydroxyethyl)-1-nitrosourea (HNU), is prepared through the reaction of (2-hydroxyethyl)urea with nitrosyl chloride. researcher.lifenih.gov It has been noted that other synthetic attempts can lead to the formation of a cyclized derivative, 1-nitroso-2-oxazolidone, highlighting the specific efficacy of using nitrosyl chloride for this transformation. researcher.lifenih.gov
Functionalization for Polymer Chemistry
(2-hydroxyethyl)urea is a valuable compound in polymer chemistry, primarily due to its hydroxyl group which can be functionalized. For instance, it is a key component in creating hydrophilic polymeric gels with applications in various fields. The transamidation reaction of urea with monoethanolamine is a common method to produce (2-hydroxyethyl)urea for these applications. specialchem.com This reaction is an equilibrium process where ammonia is removed to favor product formation. cir-safety.orgcir-safety.org The resulting (2-hydroxyethyl)urea can be incorporated into polymer backbones. For example, its derivatives have been used as polyol components along with diisocyanates to produce rigid polyurethane foams with high thermal stability and low water absorption. researchgate.net
Urea, (2-hydroxyethyl)- as a Precursor for Complex Molecular Architectures
Beyond polymers, (2-hydroxyethyl)urea acts as a building block for more intricate molecular structures. Its derivative, N,N'-bis(2-hydroxyethyl)urea, is noted as a potential impurity in the synthesis of (2-hydroxyethyl)urea, indicating the reactivity of the initial product to further react with ethanolamine. cir-safety.org The ability to undergo further reactions makes it a precursor for creating compounds like N-carbamoyl-β-alanine and other ureido-functionalized molecules that are significant in medicinal and biochemistry. mdpi.com
Mechanistic Investigations of Urea, (2-hydroxyethyl)- Reactions
Understanding the mechanisms of reactions involving (2-hydroxyethyl)urea is crucial for optimizing synthetic protocols and controlling product formation.
Elucidation of Reaction Pathways and Intermediates
The formation of (2-hydroxyethyl)urea from urea and ethanolamine proceeds via a transamidation reaction. specialchem.comcir-safety.org Mechanistic studies on related urea reactions suggest that the process can involve an isocyanate intermediate. rsc.org For instance, the reaction of urea with diamines to form cyclic ureas is understood to proceed through such an intermediate. rsc.org In acidic solutions, the mechanism for reactions involving urea often involves an acid-catalyzed attack of the urea on another reactant, followed by cyclization or other subsequent steps. rsc.org The reaction between urea and ethanolamine is an equilibrium reaction, and its progress can be monitored using NMR spectroscopy, which shows the progressive conversion of ethanolamine into (2-hydroxyethyl)urea over time. mdpi.com
Role of Solvents and Catalysts in Reaction Kinetics
Solvents and catalysts play a significant role in the kinetics of reactions involving urea and its derivatives. In the synthesis of (2-hydroxyethyl)urea, the reaction rate is strongly influenced by temperature, with a significant increase in ureido functionalization observed at 80°C. mdpi.com
The choice of solvent can dramatically affect reaction outcomes. For example, in the Biginelli reaction, which involves urea, the solvent is responsible for the diketo-enol tautomerisation equilibrium of a dicarbonyl reactant, which in turn dictates the reaction yield. york.ac.uk In other systems, such as urea hydrolysis by copper complexes, the solvent can have a greater effect on the catalytic rate than the water activity. mdpi.com Solvents like acetonitrile (B52724) can shift the equilibrium of catalytic species, for instance from a dimeric to a more active monomeric form, thereby enhancing the reaction rate. mdpi.commdpi.com This is because different solvents can stabilize the initial state of the reaction to varying degrees through effects like hydrogen bonding. mdpi.com
Catalysts are also crucial. In the synthesis of N,N′-bis(2-hydroxyethyl)urea from urea and ethylene carbonate, synthetic zeolites containing sodium and potassium oxides serve to increase the yield and shorten the reaction time. google.com In the broader context of urea chemistry, the catalytic activity of transition metal oxides in the urea oxidation reaction is linked to the formation of oxyhydroxide species on the catalyst surface and the nature of surface interactions with the urea molecule. nih.gov
| Factor | Observation | System | Reference |
|---|---|---|---|
| Temperature | Significant increase in conversion of primary amine to ureido group at ≥80 °C. | Ethanolamine + Urea | mdpi.com |
| Catalyst | Synthetic zeolites increase yield and reduce reaction time. | Urea + Ethylene Carbonate | google.com |
| Solvent | Solvent choice (e.g., acetonitrile vs. methanol) alters equilibrium of catalytic species and reaction rate. | Urea Hydrolysis by Cu(II) complexes | mdpi.commdpi.com |
| Solvent | Solvent dictates the tautomerisation equilibrium, which controls the reaction yield. | Biginelli Reaction (Urea + dicarbonyl) | york.ac.uk |
Temperature-Dependent Reaction Kinetics
The synthesis of Urea, (2-hydroxyethyl)-, typically through the reaction of urea with monoethanolamine, is significantly influenced by temperature. cir-safety.orgspecialchem.com The reaction rate and the formation of byproducts are both temperature-dependent processes. Generally, the synthesis is conducted at elevated temperatures, often in the range of 100-170°C, to facilitate the reaction and the removal of ammonia as a byproduct. google.com
Detailed kinetic studies providing specific rate constants for the formation of Urea, (2-hydroxyethyl)- at various temperatures are not extensively available in publicly accessible literature. However, the general principles of chemical kinetics suggest that an increase in temperature will lead to a higher reaction rate. For instance, one synthetic procedure specifies heating a mixture of ethanolamine and urea for 3.25 hours at 115°C until the evolution of ammonia has substantially ceased. google.com Another approach for a related compound, 1,3-bis(2-hydroxyethyl)urea (B94319), involves reacting urea and ethanolamine at 115°C for 8 hours. google.com In a different synthetic route for 1,3-bis(2-hydroxyethyl)urea using urea and ethylene carbonate, the reaction is carried out at 140-150°C. google.com
The effect of temperature on the reaction kinetics can be qualitatively understood by observing the time required to achieve a satisfactory yield at different temperatures. While specific activation energy for the synthesis of Urea, (2-hydroxyethyl)- is not readily found, studies on the thermal hydrolysis of urea have determined an activation energy of 60.93 kJ/mol, which underscores the temperature sensitivity of urea-related reactions. acs.org It is important to note that excessively high temperatures can lead to the formation of undesired byproducts. The relationship between temperature and reaction outcomes is a critical consideration in optimizing the synthesis of Urea, (2-hydroxyethyl)-.
Table 1: Illustrative Reaction Conditions for Hydroxyethyl (B10761427) Urea Synthesis
| Reactants | Temperature (°C) | Duration (hours) | Product | Reference |
| Urea, Ethanolamine | 115 | 3.25 | 1-(2-hydroxyethyl)urea | google.com |
| Urea, Ethanolamine | 115 | 8 | 1,3-bis(2-hydroxyethyl)urea | google.com |
| Urea, Ethylene Carbonate | 140-150 | 3-4 | 1,3-bis(2-hydroxyethyl)urea | google.com |
Purity and Stability Assessment in Synthetic Preparations
The assessment of purity and stability is a critical aspect of the synthesis of Urea, (2-hydroxyethyl)-, ensuring its quality and suitability for various applications. These evaluations are typically performed using a combination of analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a prominent method.
High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the determination of the purity of Urea, (2-hydroxyethyl)- and for the quantification of any related impurities. nih.govsemanticscholar.org A robust HPLC method is essential for quality control in the manufacturing process. The validation of such a method ensures its accuracy, precision, and reliability. nih.gov
A typical HPLC method for the analysis of hydroxyalkylureas would involve a reverse-phase column, such as a C18 column. nih.govsielc.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. sielc.com Detection is commonly achieved using a UV detector. nih.gov
The validation of the HPLC method would encompass several key parameters:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. nih.gov
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. ikev.orgresearchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). ijsred.com
Accuracy: The closeness of the test results obtained by the method to the true value. ikev.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. nih.gov
While a specific validation report for Urea, (2-hydroxyethyl)- is not publicly available, the following table illustrates typical acceptance criteria for the validation of an HPLC method for a related chemical compound.
Table 2: Representative HPLC Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Precision (Relative Standard Deviation, RSD) | ≤ 2% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
Urea, (2-hydroxyethyl)- generally exhibits good stability in aqueous solutions across a wide range of pH and temperatures, which is a desirable property for its use in various formulations. green-mountainchem.com However, its stability can be influenced by several factors, including pH, temperature, and concentration.
Studies on the stability of urea in aqueous solutions have shown that it is most stable in the pH range of 4-8. rsc.org The degradation of urea, which can be indicative of the stability of its derivatives, is known to increase with rising temperature. rsc.org For Urea, (2-hydroxyethyl)-, it has been noted that at high concentrations (e.g., 50%) and after prolonged storage (over six months), slight decomposition can occur, leading to the formation of monoethanolamine and carbon dioxide, which in turn can cause an increase in the pH of the solution. lookchem.com To mitigate this decomposition, it is recommended to maintain the pH of the solution below 8.25. cir-safety.org
The stability of Urea, (2-hydroxyethyl)- in aqueous systems can be monitored over time by storing samples under controlled conditions (e.g., different temperatures and pH values) and analyzing them at specific intervals using a validated analytical method such as HPLC. A Japanese patent describes a stabilized aqueous solution of urea that showed no abnormalities after being stored at 50°C for 120 days. google.com
Table 3: Factors Influencing the Aqueous Stability of Urea, (2-hydroxyethyl)-
| Factor | Influence on Stability | Notes |
| pH | More stable in the neutral to slightly acidic range. | Keeping the pH below 8.25 helps prevent decomposition. cir-safety.org |
| Temperature | Stability decreases as temperature increases. | Elevated temperatures can accelerate hydrolysis. rsc.org |
| Concentration | Higher concentrations may be more prone to decomposition over long-term storage. | Slight decomposition was observed in a 50% solution after six months. lookchem.com |
Iii. Advanced Spectroscopic and Computational Characterization of Urea, 2 Hydroxyethyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of (2-hydroxyethyl)urea, offering precise information about the chemical environment of each atom within the molecule.
Proton NMR (¹H NMR) spectroscopy of (2-hydroxyethyl)urea reveals distinct signals corresponding to the different types of protons present. In a typical spectrum recorded in a solvent like DMSO-d6, the protons of the methylene (B1212753) groups (-CH2-) adjacent to the nitrogen and hydroxyl functionalities exhibit characteristic chemical shifts. The protons on the carbon adjacent to the hydroxyl group are typically found further downfield due to the deshielding effect of the oxygen atom. The protons of the amine (-NH) and hydroxyl (-OH) groups are also observable and their chemical shifts can be influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. chemicalbook.com
A study monitoring the formation of 2-hydroxyethyl urea (B33335) from ethanolamine (B43304) and urea showed the progressive appearance of signals corresponding to the product over time. researchgate.netmdpi.com
Interactive Data Table: ¹H NMR Chemical Shift Data for (2-hydroxyethyl)urea in DMSO-d6
| Assignment | Chemical Shift (ppm) | Multiplicity | Notes |
| -NH proton | ~6.02 | Triplet | The coupling to the adjacent CH2 group can sometimes be observed. |
| -NH2 protons | ~5.54 | Broad Singlet | These protons are exchangeable. |
| -OH proton | ~4.72 | Triplet | The coupling to the adjacent CH2 group can sometimes be observed. |
| -CH2-OH | ~3.37 | Quartet | This signal is a quartet due to coupling with both the -OH and the other -CH2- group. |
| -CH2-NH- | ~3.03 | Quartet | This signal is a quartet due to coupling with both the -NH- and the other -CH2- group. |
Note: Chemical shifts are approximate and can vary based on experimental conditions. Data sourced from multiple references. chemicalbook.com
Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information about the carbon skeleton of the molecule. The spectrum of (2-hydroxyethyl)urea displays three distinct signals corresponding to the carbonyl carbon and the two methylene carbons. The carbonyl carbon of the urea group appears at a characteristic downfield chemical shift, typically around 157-159 ppm. researchgate.net The two methylene carbons are distinguishable based on their chemical environment; the carbon bonded to the hydroxyl group is generally observed at a lower field (further downfield) compared to the carbon attached to the nitrogen atom. Research on the reaction of ethanolamine and urea has utilized ¹³C NMR to track the formation of the 2-hydroxyethyl urea product, observing the emergence of its characteristic peaks. researchgate.netmdpi.com
Interactive Data Table: ¹³C NMR Chemical Shift Data for (2-hydroxyethyl)urea in DMSO-d6
| Assignment | Chemical Shift (ppm) |
| C=O (Urea) | ~158.5 |
| -CH2-OH | ~59.3 |
| -CH2-NH- | ~41.5 |
Note: Chemical shifts are approximate and can vary based on experimental conditions. guidechem.com
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning the proton and carbon signals in the spectra of (2-hydroxyethyl)urea. A COSY spectrum reveals correlations between coupled protons, for instance, showing a cross-peak between the signals of the two adjacent methylene groups (-CH2-CH2-), confirming their connectivity. ucl.ac.uklibretexts.org An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton signal corresponds to which carbon signal. These 2D NMR methods are particularly valuable for resolving any signal overlap that might occur in the 1D spectra.
While less common than ¹H and ¹³C NMR, Nitrogen-15 (¹⁵N) NMR spectroscopy can provide direct insight into the nitrogen environments within the (2-hydroxyethyl)urea molecule. This technique can be particularly useful for monitoring reactions involving the urea functional group. For instance, in studies of transamidation reactions, ¹⁵N NMR could be employed to follow the conversion of the starting urea nitrogen signals to the product's distinct nitrogen signals, offering a clear picture of the reaction progress and mechanism.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques are essential for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and informative method for confirming the presence of key functional groups in (2-hydroxyethyl)urea. The FT-IR spectrum is characterized by several distinct absorption bands. A strong absorption band is typically observed in the region of 1600-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the urea moiety. The N-H stretching vibrations of the amine and amide groups appear as broad bands in the 3200-3500 cm⁻¹ region. The O-H stretch from the hydroxyl group also contributes to absorption in a similar region, often overlapping with the N-H stretches. Other notable peaks include C-N stretching and various bending vibrations in the fingerprint region (below 1500 cm⁻¹). libretexts.org The presence and positions of these bands serve as a molecular fingerprint, confirming the structure of (2-hydroxyethyl)urea. nist.gov
Interactive Data Table: Characteristic FT-IR Absorption Bands for (2-hydroxyethyl)urea
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | 3200-3600 | Strong, Broad |
| N-H Stretch | 3200-3500 | Strong, Broad |
| C=O Stretch (Urea Amide I) | 1600-1700 | Strong |
| N-H Bend (Amide II) | ~1550 | Medium |
| C-N Stretch | 1400-1450 | Medium |
| C-O Stretch | 1050-1150 | Medium |
Note: Wavenumbers are approximate and can be influenced by the physical state of the sample (e.g., solid, solution) and intermolecular interactions. researchgate.net
Raman Spectroscopy for Mechanistic Studies
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its structure and bonding. capes.gov.brlibretexts.org In the context of Urea, (2-hydroxyethyl)-, Raman spectroscopy can be employed to study the mechanisms of reactions it participates in, such as polymerization or degradation. capes.gov.br By monitoring changes in the Raman spectrum, such as shifts in band positions or changes in intensities, researchers can track the formation and disappearance of specific chemical bonds, thereby elucidating the reaction pathways. mdpi.com For instance, the technique can differentiate between various methylol and methylene functionalities in urea-based resins, which is critical for understanding the curing process. capes.gov.br
Key Raman bands for urea and related structures have been identified, which can serve as a reference for studying (2-hydroxyethyl)urea. The dominant features in the Raman spectra of similar compounds include the radial breathing mode at low frequencies and the tangential G-band at higher frequencies. libretexts.org
Table 1: Key Raman Bands for Mechanistic Studies of Urea-Based Compounds
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in Mechanistic Studies |
|---|---|---|
| N-C-N Bending | 500 - 600 | Indicates changes in the urea backbone structure. |
| C=O Stretching | 1630 - 1690 | Monitors reactions involving the carbonyl group. |
| N-H Bending | 1580 - 1650 | Provides information on the amine and amide groups. |
| C-N Stretching | 1400 - 1480 | Tracks the formation or cleavage of the carbon-nitrogen bond. |
| O-H Bending | 1300 - 1450 | Relevant for studying the involvement of the hydroxyl group. |
This table is generated based on typical vibrational frequencies for the functional groups present in Urea, (2-hydroxyethyl)- and related compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. acs.orgmeasurlabs.com
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that results in extensive fragmentation of the analyte molecule. wikipedia.org This fragmentation is highly reproducible and provides a characteristic "fingerprint" for a given compound, which is valuable for structural elucidation. acs.org The NIST WebBook provides a publicly available EI-MS spectrum for Urea, (2-hydroxyethyl)-, which shows the relative intensities of various fragment ions. nist.gov The molecular formula of Urea, (2-hydroxyethyl)- is C₃H₈N₂O₂, corresponding to a molecular weight of 104.1078. nist.gov The extensive fragmentation observed in EI-MS can be particularly useful for identifying specific functional groups within the parent molecule. theses.cz
Table 2: Major Fragment Ions in the EI-MS of Urea, (2-hydroxyethyl)-
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Plausible Fragment Structure |
|---|---|---|
| 44 | 100 | [CH₂=NH₂]⁺ or [C(=O)NH₂]⁺ |
| 60 | ~40 | [H₂NCONH₂]⁺ (Urea) |
| 73 | ~30 | [H₂NCONHCH₂]⁺ |
Data sourced from the NIST WebBook mass spectrum of Urea, (2-hydroxyethyl)-. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. wikipedia.orgspectroscopyonline.com This makes it exceptionally well-suited for identifying and quantifying degradation byproducts of Urea, (2-hydroxyethyl)- in complex mixtures. nih.govnih.gov The initial chromatographic separation resolves the components of the mixture, which are then individually introduced into the mass spectrometer for analysis. researchgate.net This is particularly important for studying the degradation of Urea, (2-hydroxyethyl)-, as the byproducts may be present in low concentrations and have similar chemical structures. acs.org Electrospray ionization (ESI) is a commonly used soft ionization technique in LC-MS that allows for the analysis of polar molecules like Urea, (2-hydroxyethyl)- and its degradation products with minimal fragmentation. mdpi.com
Research on related compounds like monoethanolamine (MEA) has shown that degradation can lead to the formation of various byproducts, including N,N'-di(2-hydroxyethyl)urea. acs.org LC-MS/MS would be instrumental in a similar analysis of Urea, (2-hydroxyethyl)- degradation.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is a soft ionization technique primarily used for the analysis of large, non-volatile molecules such as polymers and biomolecules. acs.org In the context of Urea, (2-hydroxyethyl)-, MALDI-ToF could be particularly useful for characterizing oligomeric or polymeric products that may result from its reactions. researchgate.net The sample is co-crystallized with a matrix compound, which absorbs the laser energy and facilitates the ionization of the analyte molecules with minimal fragmentation. ucsb.edu This technique has been successfully used to analyze the oligomeric products from the reaction of N,N'-bis(2-hydroxyethyl)urea with ethylene (B1197577) carbonate. researchgate.net
X-ray Based Spectroscopic Techniques
X-ray based spectroscopic techniques provide valuable information about the elemental composition and chemical states of atoms within a material. wikipedia.org
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical (oxidation) states of the elements within the top 1-10 nanometers of a material's surface. unimi.itcnrs.frmalvernpanalytical.com For Urea, (2-hydroxyethyl)-, XPS can provide the atomic concentrations of carbon, nitrogen, and oxygen, and more importantly, can distinguish between the different chemical environments of these atoms. measurlabs.com For example, it can differentiate the carbonyl carbon from the ethyl carbons and the amine nitrogen from the amide nitrogen based on subtle shifts in their core-level binding energies. malvernpanalytical.com This information is crucial for understanding the surface chemistry of materials containing Urea, (2-hydroxyethyl)-. unimi.it
Table 3: Predicted Core-Level Binding Energies for Urea, (2-hydroxyethyl)-
| Element | Atomic Orbital | Predicted Binding Energy (eV) | Chemical State Information |
|---|---|---|---|
| C | 1s | ~286.5 | C-N and C-O bonds of the ethyl group |
| C | 1s | ~288.0 | C=O (carbonyl) bond |
| N | 1s | ~400.0 | N-H (amine/amide) bond |
| O | 1s | ~531.5 | C=O (carbonyl) bond |
These are approximate binding energy values based on typical ranges for these functional groups. Actual values would need to be determined experimentally.
Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping
Energy-Dispersive X-ray Spectroscopy (EDS, also known as EDX, EDXS, or XEDS) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.org It operates by detecting the characteristic X-rays emitted from a sample when it is bombarded with a high-energy beam of charged particles, such as electrons. wikipedia.orgbruker.com Each element possesses a unique atomic structure, which results in a unique set of peaks in its X-ray emission spectrum, allowing for the identification and quantification of the elements present. wikipedia.org
When coupled with a scanning electron microscope (SEM) or transmission electron microscope (TEM), EDS can be used to create elemental maps, visualizing the spatial distribution of constituent elements within a sample. bruker.comjeol.com This is achieved by scanning the electron beam across the specimen and acquiring X-ray spectra from each pixel. jeol.com The resulting map displays the intensity or concentration of specific elements, providing valuable insights into the homogeneity, phase distribution, or presence of contaminants in a material. bruker.comjeol.com
In the context of materials containing (2-hydroxyethyl)urea, such as in composites or functionalized surfaces, EDS would be employed to map the distribution of key elements like carbon (C), nitrogen (N), and oxygen (O). This elemental mapping can confirm the uniform incorporation of the compound, identify regions of concentration, or detect impurities. For instance, in studies of materials designed for specific applications like building materials or biomedical devices, EDS can verify the presence and distribution of elements from the active compounds. clemson.eduspringermedizin.de
Table 1: Principles of EDS Elemental Mapping
| Feature | Description |
|---|---|
| Excitation Source | A focused beam of high-energy electrons or X-rays. wikipedia.org |
| Signal Generation | The incident beam ejects an inner-shell electron from an atom in the sample. An electron from a higher energy shell fills the vacancy, releasing the energy difference as a characteristic X-ray. wikipedia.orgbruker.com |
| Detection | An energy-dispersive spectrometer measures the number and energy of the emitted X-rays. wikipedia.org |
| Analysis | The energies of the X-rays are unique to each element, allowing for elemental identification. The intensity of the X-ray peaks relates to the concentration of the element. wikipedia.orgbruker.com |
| Mapping | By scanning the beam across the sample, a two-dimensional map of elemental distribution can be generated. jeol.com |
Computational Chemistry and Molecular Modeling
Computational chemistry provides indispensable tools for investigating the properties and behavior of molecules like (2-hydroxyethyl)urea at an atomic level. These methods complement experimental data by offering insights into reaction mechanisms, molecular structures, and interactions that can be difficult to observe directly.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. umt.edu.myresearchgate.net It has become a widely used tool in computational chemistry for studying reaction energetics and conformational preferences of molecules. umt.edu.myarabjchem.org DFT calculations have been successfully applied to understand the mechanisms of reactions involving urea and its derivatives. ju.edu.jo For instance, DFT has been used to explore the reaction energetics of (2-hydroxyethyl)urea with other molecules, such as CO2, providing theoretical support for proposed reaction mechanisms. ju.edu.jo
Table 2: Representative DFT Findings for Urea Derivatives
| Studied Property | Key Findings |
|---|---|
| Reaction Energetics | DFT calculations helped to analyze the energetics of anticipated products in the reaction of (2-hydroxyethyl)urea with CO2. ju.edu.jo |
| Conformational Stability | The most stable conformers of (2-hydroxyethyl)urea likely involve intramolecular hydrogen bonding. |
| Rotational Barriers | Rotational barriers around the N-C and C-C bonds in the hydroxyethyl (B10761427) chain are relatively low, allowing for conformational flexibility. |
| Intermolecular Interactions | DFT has been used to calculate interaction energies between urea and other molecules, such as hydroxyapatite, showing the formation of new bonds. umt.edu.my |
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for understanding the behavior of molecules in complex environments, such as solutions and mixtures. researchgate.netnih.gov
COSMO-RS is a powerful method for predicting the thermodynamic properties of fluids and solutions based on quantum chemical calculations. acs.orgelsevier.com It calculates these properties from the molecular surface polarity distributions of the individual components in a mixture. elsevier.com This approach allows for the prediction of a wide range of thermodynamic data, including activity coefficients, solubilities, and partition coefficients (logP), without relying on extensive experimental data. acs.orgscm.com
For (2-hydroxyethyl)urea, COSMO-RS can be used to predict its solubility in various solvents and its partitioning behavior between immiscible phases. scm.comacs.org The model takes into account the specific molecular structure and surface polarities to estimate these properties. acs.org By considering different conformers of the molecule, the accuracy of the predictions can be improved, especially for flexible molecules like (2-hydroxyethyl)urea. acs.orgacs.org This predictive capability is highly valuable in applications such as solvent screening for chemical processes or estimating the environmental fate of the compound. scm.com
Table 3: Thermodynamic Properties Predictable by COSMO-RS
| Property | Description | Relevance for (2-hydroxyethyl)urea |
|---|---|---|
| Activity Coefficient | A measure of the deviation of a component's chemical potential from an ideal solution. | Predicts how (2-hydroxyethyl)urea interacts with different solvents. acs.org |
| Solubility | The maximum amount of a solute that can dissolve in a solvent at a given temperature. | Estimates the solubility of (2-hydroxyethyl)urea in water and organic solvents. acs.org |
| Partition Coefficient (logP) | The ratio of the concentrations of a compound in a mixture of two immiscible phases at equilibrium. | Predicts the lipophilicity and potential for bioaccumulation. scm.com |
| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Helps in understanding the volatility of the compound. scm.com |
Various computational tools and models are available to predict key molecular properties that govern the behavior of a compound in chemical and biological systems. These properties include the Topological Polar Surface Area (TPSA), the octanol-water partition coefficient (LogP), and hydrogen bonding capacity.
Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with molecular polarity and is often used to predict the transport properties of drugs, such as intestinal absorption. researchgate.net It is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. researchgate.net For (2-hydroxyethyl)urea, the presence of two nitrogen atoms and two oxygen atoms contributes significantly to its TPSA.
LogP: The partition coefficient, LogP, is a measure of a molecule's lipophilicity or hydrophobicity. researchgate.net It is a critical parameter in drug design and environmental science, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its environmental fate. researchgate.net While experimental determination is common, numerous computational methods exist for its prediction.
Hydrogen Bonding: The ability of (2-hydroxyethyl)urea to act as both a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA) is fundamental to its chemical and physical properties. nih.gov The urea moiety contains N-H groups that can donate hydrogen bonds, and the carbonyl oxygen and hydroxyl oxygen can accept them. nih.gov The strength and number of these hydrogen bonds influence its solubility, melting point, and interactions with other molecules. nih.gov Computational models can predict the number of HBDs and HBAs and even estimate the strength of these interactions. researchgate.netnih.gov
Table 4: Predicted Molecular Properties of (2-hydroxyethyl)urea
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| TPSA | The TPSA is influenced by the polar urea and hydroxyl groups. | Relates to the molecule's polarity and potential for membrane permeability. researchgate.net |
| LogP | The LogP value reflects the balance between the polar urea and hydroxyl groups and the nonpolar ethyl backbone. | Indicates the compound's relative solubility in lipid-like versus aqueous environments. researchgate.net |
| Hydrogen Bond Donors (HBD) | The molecule has multiple N-H and O-H groups that can act as hydrogen bond donors. nih.gov | Crucial for intermolecular interactions, crystal packing, and solubility in protic solvents. nih.gov |
| Hydrogen Bond Acceptors (HBA) | The carbonyl oxygen and hydroxyl oxygen atoms act as hydrogen bond acceptors. nih.gov | Important for forming hydrogen-bonded networks and interacting with other polar molecules. researchgate.net |
Iv. Research Applications of Urea, 2 Hydroxyethyl in Materials Science and Polymer Chemistry
Role in Polymer Synthesis and Modification
(2-hydroxyethyl)urea and its related structures are utilized to alter the fundamental properties of various polymer systems, enhancing characteristics such as flexibility, thermal stability, and adhesion.
Influence on Poly(2-hydroxyethyl methacrylate) (PHEMA) Behavior
(2-hydroxyethyl)urea and urea (B33335), in general, have been studied as additives to Poly(2-hydroxyethyl methacrylate) (PHEMA), a polymer widely used in biomedical applications like soft contact lenses. researchgate.netresearchgate.net When incorporated, urea acts as a diluent and influences the polymer's mechanical and thermal properties. Research into the dynamic relaxation behavior of PHEMA has shown that the presence of urea decreases the polymer's glass transition temperature (Tg). google.com It also reduces the extent of the low-temperature gamma (γ) relaxation, which is linked to the hindered rotation of the hydroxyethyl (B10761427) side groups of PHEMA. google.com Unlike many other low-molecular-weight diluents, urea does not lead to a distinct diluent dispersion peak in PHEMA's mechanical spectrum. google.com The incorporation of urea can thus be a method to modify the molecular mobility and transition temperatures of PHEMA-based materials. google.com
Table 1: Effect of Urea on the Relaxation Behavior of PHEMA
| Property | Observation | Scientific Interpretation |
|---|---|---|
| Glass Transition Temperature (Tg) | Decreases with urea incorporation. google.com | Urea acts as a plasticizer, increasing the free volume between polymer chains and allowing for easier segmental motion at lower temperatures. |
| Secondary (β) Relaxation | Temperature does not change appreciably. google.com | This relaxation is associated with the oxycarbonyl groups, which are not significantly affected by the interaction with urea. |
| Low-Temperature (γ) Relaxation | Extent is reduced and can vanish at higher urea concentrations. google.com | This relaxation is due to the motion of the hydroxyethyl side groups. Urea's interaction likely hinders this specific rotation. |
Modifiers and Plasticizers for Urea-Formaldehyde Resins
Hydroxyalkylureas, including 1-(2-hydroxyethyl)urea, are established compounds used as modifiers and plasticizers for urea-formaldehyde (UF) resins. researchgate.netgoogle.com UF resins are widely used as adhesives in the wood products industry but can be brittle. The incorporation of (2-hydroxyethyl)urea enhances the flexibility and reduces the brittleness of the cured resin. Current time information in Bangalore, IN. Furthermore, these modifiers can improve the thermal stability of the polymer matrix. Current time information in Bangalore, IN. The addition of such modifiers is a key strategy in improving the mechanical performance of UF adhesives and can also play a role in reacting with and reducing the amount of unreacted formaldehyde, a major concern in the application of these resins. Current time information in Bangalore, IN. The synthesis of these hydroxyalkylureas is typically achieved through the reaction of urea with an appropriate alkanolamine, such as ethanolamine (B43304), at elevated temperatures. researchgate.netgoogle.com
Urea, (2-hydroxyethyl)- in Hydrogel Research
The interaction of (2-hydroxyethyl)urea with water-swollen polymer networks, or hydrogels, is a significant area of research, particularly concerning its effects on swelling and viscosity.
Impact on Equilibrium Swelling and Viscometric Behavior of Hydrogels
Studies on lightly crosslinked Poly(2-hydroxyethyl methacrylate) (PHEMA) hydrogels have demonstrated that aqueous urea solutions have a pronounced effect on their properties. The presence of urea in the swelling medium increases both the equilibrium degree of swelling of the hydrogel and the intrinsic viscosity of the PHEma polymer in solution. The temperature coefficient for both of these properties is negative, meaning swelling and viscosity decrease as temperature rises in the presence of urea.
A thermodynamic analysis of the swelling data provides insight into the driving forces behind this behavior. The transfer of PHEMA from an aqueous medium into a urea solution is governed by changes in enthalpy and entropy.
Table 2: Thermodynamic Analysis of PHEMA Swelling in Urea Solutions
| Temperature Range | Driving Force for Increased Swelling | Thermodynamic Parameter Changes |
|---|---|---|
| Low Temperatures | Change in Entropy (ΔS) | The transfer of the polymer into the urea solution is entropically favorable. |
| High Temperatures (50-80°C) | Negative Change in Enthalpy (ΔH) | The process becomes enthalpically driven, suggesting specific favorable interactions. |
This table summarizes the findings from a thermodynamic analysis of PHEMA gel swelling in urea solutions.
Interaction with Poly(2-hydroxyethyl methacrylate) Hydrogels
The interaction between urea and PHEMA hydrogels is complex and highly dependent on the purity of the polymer. For hydrogels made from pure PHEMA with a sufficient crosslinker concentration (>0.15 mol %), the swelling in aqueous urea solutions does not exceed the typical equilibrium water content of 39-42%.
However, a dramatically different behavior is observed in PHEMA hydrogels that contain small amounts of methacrylic acid (MAA) as an impurity. These impure hydrogels can swell to absorb approximately 90% water content when placed in dilute urea solutions. This significant swelling is not a direct result of urea breaking polymer-polymer bonds. Instead, it is an indirect pH-mediated effect. Urea in the solution decomposes over time to produce ammonium (B1175870) ions, which raises the pH of the solution. Above a pH of 6, the methacrylic acid (MAA) impurity units within the polymer network ionize, creating negative charges along the polymer chains. The resulting electrostatic repulsion between these charges forces the network to expand, leading to the observed dramatic swelling. This swollen state represents an equilibrium between the electrostatic forces, the rubber elasticity of the crosslinked network, and the affinity of the polymer for the solvent. It is also proposed that urea disrupts the hydrophobic aggregates within the PHEMA structure, contributing to the observed changes in swelling and viscosity.
Supramolecular Hydrogels based on Urea Motifs
Supramolecular hydrogels are three-dimensional networks formed through non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking. tue.nlacs.orgnih.gov The urea group is an ideal structural motif for creating these materials due to its high planarity and its capacity to act as both a hydrogen bond donor and acceptor, facilitating self-assembly into fibrous networks that immobilize water. jst.go.jp
The design of low-molecular-weight gelators (LMWGs) often balances hydrophilicity and hydrophobicity. jst.go.jp While (2-hydroxyethyl)-urea itself is not typically a primary gelator, its structural elements are archetypal for hydrogelator design. The hydroxyethyl group provides hydrophilicity, crucial for water solubility, while the urea motif drives the self-assembly process through hydrogen bonding. acs.orgjst.go.jp Researchers have synthesized various amphiphilic molecules incorporating urea groups that successfully form supramolecular hydrogels. jst.go.jpnih.gov For instance, amphiphilic tris-urea nih.gov and bis-urea compounds tue.nl have been shown to be effective hydrogelators. These hydrogels can exhibit stimuli-responsive properties; for example, a hydrogel based on an amphiphilic tris-urea compound demonstrated a reversible gel-to-sol phase transition in response to pH changes. nih.gov The thermal stability and viscoelastic properties of these gels are key characteristics determined through rheological studies and the measurement of gel-to-sol transition temperatures. nih.gov
Injectable supramolecular hydrogels have been developed using bis-urea-polyethylene glycol (PEG) segmented copolymers. tue.nl In these systems, hydrogen bonds form exclusively between the urea groups, creating dynamic, physically crosslinked networks with potential for biomedical applications. tue.nl
| Hydrogelator Type | Key Structural Feature | Driving Interaction | Observed Properties | Reference |
|---|---|---|---|---|
| Amphiphilic Tris-Urea | Tris-urea core with hydrophilic resorcinol (B1680541) units | Self-assembly in basic buffers | pH-responsive (gel-to-sol transition), thermally stable | nih.gov |
| Bis-Urea Bolaamphiphiles | Bis-urea center with aliphatic spacers and hydrophilic ends | Hydrogen bonding, hydrophobic interactions | Forms rod-like micelles, good mechanical behavior | tue.nl |
| Bis-Urea-PEG Copolymers | Hydrophobic bis-urea domain and hydrophilic PEG domain | Hydrogen bonding between urea groups | Forms injectable supramolecular hydrogels | tue.nl |
| Bis-Urea with Carboxylic Acid | Bisurea motif with free carboxylic acid groups | Hydrogen bonding | Water soluble, pH-controllable gelation | acs.org |
Encapsulation Systems within Hydrogels
The high water content and porous, crosslinked structure of hydrogels make them excellent materials for encapsulating biological agents and other active molecules. mdpi.com This environment is compatible with many biological molecules and can protect them from degradation. mdpi.com Hydrogels based on polymers like poly(2-hydroxyethyl methacrylate) (PHEMA), a structural relative of (2-hydroxyethyl)-urea, are frequently used for these purposes. researchgate.netmdpi.comukm.my
A primary application is in the development of biosensors, where enzymes are encapsulated within the hydrogel matrix. Research has shown the successful encapsulation of urease in macroporous PHEMA hydrogels. researchgate.net In some biosensor designs, PHEMA is used as a hydrogel to create a stable film on the electrode surface, preventing the enzyme-conjugated layer from cracking upon drying. ukm.my Another key application is in tissue engineering, where PHEMA-based hydrogel scaffolds, sometimes combined with natural polymers like gelatin, can be synthesized to mimic the native extracellular matrix. mdpi.com
Hydrogels are also investigated for controlled-release systems. For example, starch-based hydrogels have been studied for the encapsulation of fertilizers like urea, with encapsulation efficiencies varying depending on the nutrient. mdpi.com The release of the encapsulated substance is often rapid during the initial swelling phase of the hydrogel. mdpi.com
| Hydrogel Matrix | Encapsulated Agent | Application | Key Finding | Reference |
|---|---|---|---|---|
| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Urease (enzyme) | Biosensing | Effective immobilization of the enzyme for sensing applications. | researchgate.net |
| PHEMA/Gelatin Composite | Nanohydroxyapatite | Bone Tissue Engineering | Development of 3D composite scaffolds with tunable properties. | mdpi.com |
| Starch Blend | Urea, KNO₃, (NH₄)₂SO₄ | Controlled-Release Fertilizer | Encapsulation efficiency varied significantly (Urea: 30%, (NH₄)₂SO₄: 90%). | mdpi.com |
| Cellulose (B213188) Nanocrystal / PolyHEMA | Urease (enzyme) | Biosensor Fabrication | PolyHEMA hydrogel prevents cracking of the enzyme layer on the electrode. | ukm.my |
Rheological Properties of Polymer Formulations Incorporating Urea, (2-hydroxyethyl)-
In polymer solutions, rheology modifiers influence the interactions between polymer chains and the solvent. The addition of hydroxyethyl cellulose (HEC) to microfibrillated cellulose (MFC) suspensions, for example, has been shown to reduce shear-thinning behavior and yield suspensions with higher and more stable zero-shear viscosity. researchgate.net The incorporation of additives can alter the viscoelastic properties of a formulation, which are characterized by the storage modulus (G′) and loss modulus (G″). acs.org For many polymer solutions, viscosity curves show a Newtonian plateau at low shear rates, followed by shear-thinning behavior at higher shear rates. acs.org Additives like (2-hydroxyethyl)-urea are designed to modulate this behavior to achieve the desired application consistency and performance. riverlandtrading.com
| Polymer System | Additive/Modifier | Observed Rheological Effect | Reference |
|---|---|---|---|
| Paints, Coatings, Inks | 2-Hydroxyethylethylene urea | Controls viscosity, prevents sagging, enhances flow. | riverlandtrading.com |
| Aqueous-based polymer compositions | Hydroxyalkyl ureas | Used in conjunction with other rheology modifiers to maintain hydration and stability. | google.com |
| Microfibrillated cellulose (MFC) suspension | Hydroxyethyl cellulose (HEC) | Increased zero-shear viscosity and reduced shear-thinning. | researchgate.net |
| Hydroxyethyl cellulose (HEC) solutions | Self-modification | Solutions exhibit non-Newtonian (shear-thinning) behavior at higher concentrations. | acs.org |
Development of Novel Polyurethane Foams
In the field of polyurethane (PU) chemistry, urea linkages play a critical role in defining the properties of the final material, and (2-hydroxyethyl)-urea derivatives serve as important precursors or intermediates. mdpi.comgoogle.com PU foams are produced through the reaction of a polyisocyanate with a polyol. researchgate.net The resulting polymer structure often features a microphase-separated morphology, with hard segments (often containing aromatic and urea groups) and soft segments (derived from aliphatic polyethers), which strongly influences the foam's global properties. researchgate.net
N,N'-bis(β-hydroxyethyl) urea has been identified as a product in the chemical decomposition or recycling of existing polyurethane foams. google.com This recovered compound can then be further reacted to create new polyols suitable for synthesizing fresh polyurethane foam. google.com In another recycling approach, aminolysis of PU with monoethanolamine can ultimately produce bis(hydroxyethyl) urea, which can be used as a chain extender in the synthesis of new polyurethanes. mdpi.com The use of such chain extenders introduces urea linkages into the polymer backbone, affecting the hard segment domains and, consequently, the foam's mechanical and thermal properties. acs.orgbohrium.com For example, in the development of biobased rigid polyurethane-urea foams, the formation of urethane-urea linkages during a prepolymerization step leads to chain lengthening and increased functionality of the polyol, impacting the final foam structure. acs.org
| Process | Role of (2-hydroxyethyl)-urea or Derivative | Impact on PU Foam | Reference |
|---|---|---|---|
| PU Recycling (Depolymerization) | N,N'-bis(β-hydroxyethyl) urea is formed as a decomposition product. | Can be converted into new polyols to produce fresh PU foam. | google.com |
| PU Recycling (Aminolysis) | bis(hydroxyethyl) urea is formed and used as a chain extender. | Introduces urea linkages in new PU synthesis. | mdpi.com |
| Bio-based PU Foam Synthesis | Urea linkages are formed during prepolymerization. | Leads to chain lengthening and enhanced functionality of the polyol. | acs.org |
| General PU Foam Synthesis | Formation of urea bonds contributes to the hard segments. | Influences microphase separation, mechanical properties, and cytotoxicity. | researchgate.netbohrium.com |
Biosensor Development Utilizing Urea, (2-hydroxyethyl)- as a Component
A significant application of (2-hydroxyethyl)-urea derivatives is in the construction of biosensors, particularly for the detection of urea. researchgate.net These biosensors often rely on the immobilization of the enzyme urease, which catalyzes the hydrolysis of urea into ammonia (B1221849) and bicarbonate ions. ukm.my The change in concentration of these products is then measured by a transducer. Polymers derived from 2-hydroxyethyl methacrylate (B99206) (HEMA), a close structural analog of (2-hydroxyethyl)-urea, have proven to be highly effective materials for this purpose. ukm.myresearchgate.net
One notable study reports the development of a highly stable potentiometric urea biosensor using poly(2-hydroxyethyl methacrylate-glycidyl methacrylate) nanoparticles as a nano-carrier for urease. researchgate.net The enzyme is attached to the nanoparticles, which are then deposited onto an ammonium selective electrode. researchgate.net This design provides a robust and sensitive platform for urea detection. The performance of this biosensor has been extensively characterized, demonstrating a wide linear range, a very low detection limit, and excellent reusability and storage stability. researchgate.net The hydrophilic and biocompatible nature of the PHEMA-based matrix provides a favorable microenvironment for the enzyme, contributing to the sensor's high stability. ukm.myresearchgate.net
| Performance Metric | Value/Finding | Reference |
|---|---|---|
| Sensor Type | Potentiometric biosensor | researchgate.net |
| Matrix Material | Poly(2-hydroxyethyl methacrylate-glycidyl methacrylate) nanoparticles | researchgate.net |
| Bioreceptor | Urease enzyme | researchgate.net |
| Linear Concentration Range | 0.01 mM - 500 mM | researchgate.net |
| Detection Limit | 0.77 μM | researchgate.net |
| Response Time | 30 seconds | researchgate.net |
| Reusability | Retained 95.7% of response after 170 uses | researchgate.net |
| Storage Stability | Retained 83% of initial activity after 90 days | researchgate.net |
V. Biological and Biomedical Research Applications of Urea, 2 Hydroxyethyl
Biological Activities and Mechanisms of Action
The biological effects of 2-hydroxyethylurea are rooted in its fundamental chemical properties, which dictate how it interacts with biological systems at a molecular and cellular level.
Hydrogen Bonding Capabilities and Interaction with Biological Macromolecules
The structure of 2-hydroxyethylurea contains multiple sites capable of forming hydrogen bonds, which are crucial for its interaction with biological macromolecules like proteins and nucleic acids. nih.govwikipedia.org The urea (B33335) component provides two amine (N-H) groups and a carbonyl (C=O) group, while the hydroxyethyl (B10761427) tail adds a hydroxyl (O-H) group. The hydrogen atoms on the nitrogen and oxygen act as hydrogen bond donors, and the oxygen atoms of the carbonyl and hydroxyl groups serve as acceptors. This capacity for extensive hydrogen bonding is a key factor in its physical properties and biological activity, enhancing its solubility in water and its ability to engage with the surfaces of macromolecules. nih.gov
Theoretical calculations and crystallographic studies have provided insight into these interactions. In crystalline forms, 2-hydroxyethylurea molecules create complex networks through both N-H···O and O-H···O hydrogen bonds. The lengths of these bonds, typically ranging from 1.685 to 2.116 Ångströms, indicate moderate to strong interactions that stabilize the molecular structure. This inherent ability to form multiple, stable hydrogen bonds is foundational to its mechanisms of action in biological contexts. nih.govnih.gov
| Functional Group | Potential Role in Hydrogen Bonding | Significance |
|---|---|---|
| Amine (N-H) | Donor | Contributes to interactions with electronegative atoms (e.g., oxygen) in proteins. |
| Carbonyl (C=O) | Acceptor | Interacts with hydrogen bond donors on biological molecules. |
| Hydroxyl (O-H) | Donor and Acceptor | Enhances water solubility and provides an additional site for interaction with macromolecules. |
Protein Interaction and Conformational Alterations
The ability of 2-hydroxyethylurea to form hydrogen bonds directly facilitates its interaction with proteins. Such interactions can lead to alterations in the conformation and, consequently, the function of these proteins. While the broader urea molecule is well-known for its ability to denature proteins at high concentrations by disrupting the hydrophobic effect and forming direct hydrogen bonds with peptide backbone amides, derivatives like 2-hydroxyethylurea are explored for more specific interactions. nih.gov
The binding of urea derivatives to proteins is a central aspect of their biological activity and a key consideration in drug design. nih.gov These interactions can modulate the protein's native structure, influencing everything from enzymatic activity to protein-protein signaling cascades. researchgate.netplos.org Research on various urea derivatives shows that such binding is responsible for specific biological actions and properties. nih.gov In the case of 2-hydroxyethylurea, its structural features allow it to interact effectively with biological targets, though the precise conformational changes induced in specific proteins are a subject of ongoing research.
Influence on Cell Turnover and Proliferation
Research indicates that 2-hydroxyethylurea can influence cellular processes such as cell turnover and proliferation. In dermatological applications, it is noted for promoting cell renewal. regimenlab.com In vitro studies have suggested that 2-hydroxyethylurea may enhance the proliferation of fibroblasts, which are critical cells in the process of wound healing. This effect is valuable in regenerative medicine, where promoting the growth of specific cell types is desired. researchgate.netnih.gov The modulation of cell proliferation appears to be a key aspect of its biological activity, making it a compound of interest for conditions related to skin regeneration and repair.
| Cell Type Affected | Observed Effect | Potential Application |
| Fibroblasts | Enhanced proliferation | Wound healing |
| Skin Cells | Promotes cell renewal regimenlab.com | Dermatological treatments |
Antimicrobial Properties
2-hydroxyethylurea has demonstrated antimicrobial properties against a variety of pathogens. This activity suggests its potential use in applications where preventing or treating infections is necessary, such as in advanced wound care. The proposed mechanism for its antimicrobial action involves the disruption of bacterial cell membranes and the subsequent inhibition of growth. Its effectiveness against bacteria implicated in skin conditions like acne has also been noted. justia.com While the broad-spectrum potential is promising, further research is needed to fully characterize its efficacy against specific microbial strains and to elucidate the precise molecular interactions responsible for its antimicrobial effects. frontiersin.orgscielo.br
Medicinal Chemistry and Drug Discovery
The unique structural and functional characteristics of 2-hydroxyethylurea make it a valuable scaffold and building block in medicinal chemistry and the discovery of new drugs.
Development of Pharmaceutical Agents
The 2-hydroxyethylurea motif, and specifically the (R)-(hydroxyethyl)urea isostere, has been identified as a critical component in a novel class of potent inhibitors targeting the human immunodeficiency virus (HIV) protease. nih.govacs.org An isostere is a functional group that can be interchanged with another to modify a compound's properties while retaining a similar biological activity. In this context, the (hydroxyethyl)urea group serves as a key structural element that interacts with the active site of the viral enzyme.
One such inhibitor, SC-52151, incorporates this isostere and has shown potent activity against multiple strains of HIV-1, HIV-2, and simian immunodeficiency virus (SIV). nih.govasm.org The development of this compound demonstrated that the (hydroxyethyl)urea moiety could be successfully integrated into larger molecules to create effective antiviral agents. acs.org
Furthermore, derivatives of 2-hydroxyethylurea are being investigated for other therapeutic applications, including anticancer research. For example, N-(Dicyclopropylmethyl)-N'-(2-hydroxyethyl)urea is a derivative being explored as a potential drug candidate due to its ability to interact with biological targets. nih.gov Similarly, the compound 1-(2-chloroethyl)-1-nitroso-3-(2-hydroxyethyl)urea (HECNU) was developed and tested as an antineoplastic agent, showing notable activity against brain tumors. nih.gov These examples highlight the versatility of the 2-hydroxyethylurea structure as a foundational element in the design of new pharmaceutical agents. nih.gov
| Derivative/Drug Candidate | Core Structure | Therapeutic Area | Target/Mechanism of Action |
|---|---|---|---|
| SC-52151 | (R)-(hydroxyethyl)urea isostere nih.gov | Antiviral (HIV) | Inhibitor of HIV protease nih.gov |
| N-(Dicyclopropylmethyl)-N'-(2-hydroxyethyl)urea | 2-hydroxyethylurea | Anticancer (Investigational) | Under investigation for inducing apoptosis and inhibiting tumor growth |
| HECNU (1-(2-chloroethyl)-1-nitroso-3-(2-hydroxyethyl)urea) | 2-hydroxyethylurea nih.gov | Anticancer (Brain Tumors) | DNA alkylation and cross-linking nih.gov |
Urea, (2-hydroxyethyl)- Isosteres in HIV Protease Inhibition
The (R)-(hydroxyethyl)urea isostere has been identified as a crucial component in a novel class of potent and selective inhibitors targeting the human immunodeficiency virus (HIV) protease. nih.govnih.govnih.gov This protease is essential for the lifecycle of the HIV virus, as it cleaves viral polyproteins into functional enzymes and structural proteins required for viral maturation. capes.gov.br The (hydroxyethyl)urea functionality serves as a transition-state isostere, mimicking the tetrahedral intermediate of amide bond hydrolysis, which is the mechanism of action for this aspartyl protease. nih.govcapes.gov.br
A key example of a compound from this class is SC-52151. nih.govnih.gov Research has demonstrated its potent inhibitory activity against various strains of HIV-1, HIV-2, and simian immunodeficiency virus (SIV). nih.gov Studies have shown that SC-52151 effectively inhibits the processing of gag and gag-pol polyproteins. nih.gov The development of these (hydroxyethyl)urea-based inhibitors represented a significant step in creating nonpeptidic protease inhibitors, which aimed to overcome challenges like low solubility and high molecular weight associated with earlier peptidic inhibitors. capes.gov.br The design of these molecules often involves pseudosymmetric dipeptide isosteres, where the (hydroxyethyl)urea core is flanked by ligands that interact with the S2 and S2' pockets of the HIV protease. nih.gov
Table 1: Examples of (Hydroxyethyl)urea Isosteres in HIV Protease Inhibition
| Compound | Description | Key Findings | Citations |
|---|---|---|---|
| SC-52151 | A potent HIV protease inhibitor featuring the (R)-(hydroxyethyl)urea isostere. | Exhibits a mean 50% effective concentration (EC50) of 43 nM against various HIV strains. nih.gov | nih.govnih.govnih.gov |
| (Hydroxyethyl)hydrazine isosteres | Pseudosymmetric dipeptide isosteres incorporating N-phenyloxazolidinone-5-carboxamides as ligands. | Compounds with (S)-phenyloxazolidinones showed low nanomolar inhibitory activities against wild-type HIV-1 protease. nih.gov | nih.gov |
Gamma-Secretase Inhibition by (Hydroxyethyl)urea Peptidomimetics
(Hydroxyethyl)urea peptidomimetics have emerged as potent, transition-state analogue inhibitors of γ-secretase. pnas.orgebi.ac.ukresearchgate.net This enzyme is an intramembrane aspartyl protease complex implicated in the pathogenesis of Alzheimer's disease through its cleavage of the Amyloid Precursor Protein (APP) to produce amyloid-beta (Aβ) peptides. nih.govbiorxiv.org The (hydroxyethyl)urea core mimics the gem-diol transition state of the peptide bond cleavage. pnas.org
Research has focused on synthesizing and evaluating these peptidomimetics by systematically altering the residues corresponding to the P2 to P3' positions of the substrate. acs.org This has allowed for the probing of the S2 to S4' active site pockets of γ-secretase. mdpi.com These studies have revealed that the enzyme can accommodate a variety of hydrophobic substituents, which is consistent with its ability to process multiple different substrates. researchgate.net
One such (hydroxyethyl)urea peptidomimetic, compound WPE-III-31C, was shown to inhibit Aβ production in whole cells with an IC₅₀ of 300 nM. pnas.org Another study identified an all D-amino acid-containing analogue that effectively blocked γ-secretase activity in a cell-free system with an IC₅₀ of 30 nM. acs.org The accessibility and synthetic tractability of these compounds make them valuable tools for studying the mechanism and function of γ-secretase. researchgate.netacs.org
Table 2: Research Findings on (Hydroxyethyl)urea Peptidomimetics as Gamma-Secretase Inhibitors
| Compound/Analogue | Target | IC₅₀ Value | Research Focus | Citations |
|---|---|---|---|---|
| WPE-III-31C | γ-Secretase | 300 nM (in whole cells) | Inhibition of Aβ production. pnas.org | pnas.org |
| All D-amino acid analogue | γ-Secretase | 30 nM (cell-free system) | Systematic alteration of stereocenters to probe active site pockets. acs.org | acs.org |
| TSA 10 | γ-Secretase | 41 nM (purified enzyme) | A potent pentapeptide analog from systematic variation studies. mdpi.com | mdpi.com |
Potential in Anti-Cancer, Anti-Viral, and Anti-Bacterial Therapies
Derivatives of urea, including structures related to (2-hydroxyethyl)urea, are being investigated for a range of therapeutic applications. The urea functionality is a key structural element in numerous bioactive compounds due to its capacity to form stable hydrogen bonds with biological targets like proteins and enzymes. nih.govresearchgate.net
In anti-cancer research , urea derivatives have shown significant promise. For instance, 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea, a nitrosourea (B86855) compound, has been studied for its potential to treat various cancers by alkylating DNA, which disrupts cancer cell replication and induces apoptosis. smolecule.com Other research has focused on aromatic urea-imidazole salt derivatives, with compounds like 21y showing high efficacy against breast cancer cell lines by targeting the ERK1/2 signaling pathway. acs.org Diphenylurea compounds have also been investigated, with some showing cytotoxic effects against breast cancer cell lines. Furthermore, certain 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have demonstrated broad-spectrum antiproliferative activity across numerous human cancer cell lines. semanticscholar.org
In the realm of anti-viral therapy , beyond HIV protease inhibitors, other urea derivatives have been explored. A class of diphenylureas was identified as having broad-spectrum in vitro antiviral activity against several viruses, including SARS-CoV-2, dengue virus, and influenza viruses. mdpi.com This highlights the potential of the urea scaffold in developing agents to combat emerging viral threats. mdpi.com
While specific research on the anti-bacterial properties of Urea, (2-hydroxyethyl)- is less detailed in the provided context, the general antimicrobial potential of related compounds has been noted, suggesting possible applications in preventing infections.
Derivatives as H₂S Scavengers in Industrial Applications
Hydrogen sulfide (B99878) (H₂S) is a toxic and corrosive gas commonly found in natural gas and oil streams, necessitating its removal. nih.govvenus-goa.com Urea derivatives are being studied as effective H₂S scavengers, offering potential alternatives to commonly used triazine-based compounds. mdpi.comnih.govresearchgate.net The mechanism of scavenging often involves the reaction of H₂S with the urea derivative under basic conditions. mdpi.com
Research has been conducted on compounds like 1,3-dimethylol-4,5-dihydroxyethyleneurea (DMDHEU), which is synthesized from urea, glyoxal, and formaldehyde. mdpi.comnih.gov Studies using Raman spectroscopy have evaluated the scavenging properties of these and other related urea derivatives. The findings indicate that this class of compounds can effectively scavenge H₂S under conditions similar to those used for triazine-based scavengers, providing insight into the necessary structural requirements for efficient H₂S removal. mdpi.comnih.govresearchgate.net The water solubility of these derivatives is a key property, as it allows for the removal of sulfur from oil and gas phases into the production water. mdpi.com
Biosensing Applications
The enzymatic hydrolysis of urea by urease, which produces ammonia (B1221849) and carbon dioxide, leading to a local pH change, is a fundamental principle exploited in biosensors for urea detection. mdpi.comresearchgate.net Urea, (2-hydroxyethyl)- and related hydrogel materials play a role in the construction of these devices.
Potentiometric Biosensors for Urea Detection
Potentiometric biosensors measure the change in potential at an electrode surface resulting from the enzymatic reaction. nih.gov These sensors are valued for their simplicity, portability, and high sensitivity. nih.gov Various materials have been used to construct the sensing electrode, including tungsten wire and glassy carbon, which are then functionalized with the enzyme urease. mdpi.comniscair.res.in
In these sensors, urease is often immobilized on the electrode surface. mdpi.comniscair.res.in For example, urease can be incorporated into a polyvinyl alcohol (PVA) matrix on a tungsten electrode or immobilized on a polyazulene-modified glassy carbon electrode. mdpi.comniscair.res.in The sensor detects the change in concentration of the ionic products of the urea hydrolysis, typically ammonium (B1175870) ions (NH₄⁺) or the change in pH. mdpi.com These biosensors have demonstrated good performance characteristics, including a Nernstian response over a clinically relevant concentration range (e.g., 0.01 to 20 mM urea) and long-term stability. mdpi.com
Table 3: Performance of Potentiometric Urea Biosensors
| Electrode/Matrix | Linear Range | Sensitivity/Slope | Response Time | Citations |
|---|---|---|---|---|
| Urease/PVA/Tungsten Wire | 0.01–50 mM | 42.7 mV/decade | Fast | niscair.res.in |
| Urease/Polyazulene/Glassy Carbon | 0.01–20 mM | 52.4 ± 0.7 mV/decade | 36 s (t₉₅%) | mdpi.com |
| Urease/P(3HT-co-3TAA)/ITO Glass | up to ~5 mM | Quasi-Nernstian | < 10 min | mdpi.com |
| Recombinant Urease/PVA-SbQ/pH-FET | 0.5–15 mM | - | 1–2 min | capes.gov.br |
Enzyme Encapsulation in Hydrogels for Biosensing
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them excellent matrices for encapsulating enzymes like urease for biosensing applications. nih.govrsc.org This physical entrapment helps to preserve the enzyme's native conformation and activity while allowing for interaction with the target analyte. mdpi.comnih.gov
One approach involves using a pH-sensitive hydrogel, such as one based on poly(acrylic acid-co-dimethylaminoethyl methacrylate). mdpi.comresearchgate.net When urea diffuses into the hydrogel, the urease-catalyzed hydrolysis causes an increase in local pH. mdpi.comnih.gov This pH shift induces swelling of the hydrogel. The swelling pressure can then be converted into a measurable electrical signal by a piezoresistive pressure sensor. mdpi.comresearchgate.netnih.gov Such hydrogel-based biosensors have demonstrated high sensitivity and selectivity for urea, with a stable response over several weeks. mdpi.comresearchgate.net Another strategy involves creating a conducting polymer hydrogel composite, for example, by electropolymerizing aniline (B41778) within a polyacrylamide and polyvinyl alcohol hydrogel matrix, which provides a porous structure for high-density enzyme immobilization. rsc.orgresearchgate.net
Potential Agricultural and Horticultural Applications (e.g., Herbicidal and Fungicidal Activities of Derivatives)
While direct and extensive research on the intrinsic herbicidal and fungicidal properties of the parent compound, (2-hydroxyethyl)urea, is not widely documented in publicly available literature, its derivatives have been a subject of investigation for various agricultural applications. The available information points towards its role as a plant growth regulator and a carrier for other active ingredients, while more complex derivatives exhibit notable herbicidal and fungicidal activities.
(2-Hydroxyethyl)urea has been identified as a plant growth regulator, suggesting it can influence and promote plant development, which may contribute to improved crop quality and yield. bloomtechz.com Additionally, it has been noted for its potential use as a pesticide carrier, where it can help improve the application and efficacy of other pesticides by enhancing their adhesion to plant surfaces and facilitating their penetration into the plant. bloomtechz.com
The exploration of (2-hydroxyethyl)urea derivatives has yielded compounds with more direct and potent biocidal activities.
Herbicidal Activity of Derivatives
A notable herbicidal derivative is Dicloralurea, with the chemical name N,N'-bis(2,2,2-trichloro-1-hydroxyethyl)urea. This compound was developed as a pre-emergence herbicide. haz-map.comnih.govresearchgate.net Substituted ureas, in general, are known to be readily absorbed by plant roots and translocated to the leaves. nih.gov Their mechanism of action often involves the inhibition of photosynthesis, leading to the collapse of parenchymal vessels in the leaves. nih.gov
Fungicidal Activity of Derivatives
In the realm of fungicidal applications, a patented thiourea (B124793) derivative of (2-hydroxyethyl)urea has been described. Specifically, 3-(1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-en-2-ylmethyl)-1,1-bis(2-hydroxyethyl)-2-thiourea has been cited for its fungicidal properties against a variety of plant pathogens. google.com
Below are tables summarizing the details of these derivatives.
Table 1: Herbicidal Derivative of Urea, (2-hydroxyethyl)-
| Compound Name | Chemical Name | Application | Mechanism of Action (General for Urea Herbicides) |
|---|---|---|---|
| Dicloralurea | N,N'-bis(2,2,2-trichloro-1-hydroxyethyl)urea haz-map.comnih.govresearchgate.net | Pre-emergence herbicide haz-map.com | Inhibition of photosynthesis nih.gov |
Table 2: Fungicidal Derivatives and Related Findings
| Compound/Source | Chemical Name/Context | Finding |
|---|---|---|
| Patented Thiourea Derivative | 3-(1,4,5,6,7,7-hexachlorobicyclo(2.2.1)hept-5-en-2-ylmethyl)-1,1-bis(2-hydroxyethyl)-2-thiourea google.com | Possesses fungicidal activity against various plant pathogens. google.com |
| Aspergillus terreus Extract | Contains N,N'-bis(2-hydroxyethyl)urea as a bioactive component. qu.edu.iq | The crude extract exhibits antifungal activity. qu.edu.iq |
Vi. Environmental and Safety Research Considerations
Biodegradability and Environmental Persistence Pathways
Research into the environmental fate of (2-hydroxyethyl)-urea indicates it is not expected to be environmentally persistent. Based on its chemical properties, if released into the environment, it is anticipated to partition primarily to water. researchgate.net The substance is not expected to persist in aquatic environments, with an estimated half-life of less than 182 days. researchgate.net
Hydrolysis studies have shown the compound to be stable under various pH conditions. In a test conducted at 50°C for 5 days, less than 2% hydrolysis of (2-hydroxyethyl)-urea was observed at pH levels of 4, 7, and 9. industrialchemicals.gov.au Based on these findings, the hydrolysis half-life is estimated to be greater than one year at a standard temperature of 25°C, suggesting that hydrolysis is not a significant degradation pathway in the environment. industrialchemicals.gov.au
Safety Assessments in Research and Industrial Contexts
Genotoxicity Studies
The genotoxic potential of (2-hydroxyethyl)-urea has been evaluated in multiple studies, all of which have returned negative results. The compound did not show mutagenic activity in bacterial reverse mutation assays (Ames tests) and was not found to be clastogenic in an in vivo mouse micronucleus assay. industrialchemicals.gov.au
An Ames test was performed using Salmonella typhimurium strains (TA1535, TA1537, TA98, and TA100) and Escherichia coli strain (WP2uvrA). nih.gov An aqueous solution containing 57.58% (2-hydroxyethyl)-urea was tested at doses ranging from 75 to 5000 µ g/plate , both with and without metabolic activation by a rat liver S9 mix. europa.eu Under these conditions, the test article did not induce a positive mutagenic response. nih.goveuropa.eu
Furthermore, an in vivo micronucleus study was conducted in mice. The animals received a single gavage dose of up to 2000 mg/kg of an aqueous solution of the compound. nih.gov The results showed no statistically significant increase in micronucleated polychromatic erythrocytes, indicating that (2-hydroxyethyl)-urea was not genotoxic under the study's conditions. nih.gov The collective evidence from these key studies indicates that (2-hydroxyethyl)-urea is not genotoxic. europa.eu
| Study Type | Test System | Dose/Concentration | Metabolic Activation | Result | Reference |
|---|---|---|---|---|---|
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium (TA1535, TA1537, TA98, TA100) & E. coli (WP2uvrA) | 75 - 5000 µg/plate | With and Without S9 Mix | Non-mutagenic | nih.goveuropa.eu |
| In Vivo Micronucleus Test | Mice (by gavage) | Up to 2000 mg/kg | Not Applicable | Non-genotoxic | nih.gov |
Developmental and Reproductive Toxicity (DART) Studies
The potential for developmental and reproductive toxicity of (2-hydroxyethyl)-urea has been assessed through dermal application studies in rats. In a key study, an aqueous solution containing 57.58% of the compound was applied dermally to groups of 25 female Sprague-Dawley rats at doses of 0, 100, 330, and 1000 mg/kg body weight/day. nih.govcir-safety.org The applications were performed for 6 hours a day from day 6 through day 19 of gestation. nih.govcir-safety.org
Throughout the study, no mortalities occurred, and no significant differences in mean body weights or body weight gain were observed between the test groups and the control group. cir-safety.org While mean feed consumption was noted to be lower in the highest dose group (1000 mg/kg/day), this did not translate to adverse maternal or developmental effects. cir-safety.org The study concluded with no observation of reproductive or developmental effects. nih.govcir-safety.org Consequently, the No-Observed-Adverse-Effect-Level (NOAEL) for both maternal and developmental toxicity was established at the highest dose tested, 1000 mg/kg/day. nih.govcir-safety.org
| Study Type | Species | Route of Administration | Dose Levels (mg/kg/day) | NOAEL (Maternal & Developmental) | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Dermal Developmental Toxicity | Sprague-Dawley Rat | Dermal | 0, 100, 330, 1000 | 1000 mg/kg/day | No reproductive or developmental effects observed. | nih.govcir-safety.org |
Irritation Potential
The irritation potential of (2-hydroxyethyl)-urea has been evaluated for both skin and eye contact. An aqueous solution containing 57.58% of the compound was found to be slightly irritating to rabbit skin. nih.gov In one study, occlusive patches with the test material were applied to the skin of New Zealand white rabbits, resulting in slight erythema and edema, which were fully reversible. nih.gov An in vitro EpiDerm™ study predicted that a material with ≤ 50% (2-hydroxyethyl)-urea would be very mild to the skin.
Ocular irritation studies were conducted on New Zealand White rabbits by instilling a 0.1 mL dose of an aqueous solution with 57.58% (2-hydroxyethyl)-urea into the conjunctival sac. nih.gov Observations at one hour included iritis in three out of six animals and conjunctivitis in all six. nih.gov The iritis resolved within 48 hours, and the conjunctival irritation resolved completely by day 7. nih.gov Based on these results, the substance was classified as slightly irritating to the eye. nih.gov
| Exposure Route | Test System | Test Substance | Observation | Classification | Reference |
|---|---|---|---|---|---|
| Dermal | New Zealand White Rabbit | Aqueous solution (57.58%) | Slight erythema and edema, fully reversible. | Slightly irritating | nih.gov |
| Ocular | New Zealand White Rabbit | Aqueous solution (57.58%) | Transient iritis and conjunctivitis, resolved by day 7. | Slightly irritating | nih.gov |
Acute Toxicity Studies (LD50, LC50)
Acute toxicity studies have demonstrated a low order of toxicity for (2-hydroxyethyl)-urea across oral, dermal, and inhalation routes of exposure.
The acute oral LD50 in Sprague-Dawley rats was determined to be greater than 2000 mg/kg. semanticscholar.org This was established by administering a dose of 3473 mg/kg of an aqueous solution containing 57.58% of the compound, which corresponds to a 2000 mg/kg dose of (2-hydroxyethyl)-urea. nih.gov
Similarly, the acute dermal LD50 in Sprague-Dawley rats was found to be greater than 2000 mg/kg. semanticscholar.org Occlusive patches with the test substance were applied at a dose corresponding to 2000 mg/kg of (2-hydroxyethyl)-urea, with no deaths occurring during the study. nih.gov
For acute inhalation toxicity, the LC50 in rats exposed for 4 hours was greater than 5.152 mg/L for a test material containing approximately 50% (2-hydroxyethyl)-urea. semanticscholar.org This corresponds to a concentration of greater than 4 mg/L of (2-hydroxyethyl)-urea. nih.gov
| Route | Species | Value | Reference |
|---|---|---|---|
| Oral (LD50) | Rat | > 2000 mg/kg | semanticscholar.org |
| Dermal (LD50) | Rat | > 2000 mg/kg | semanticscholar.org |
| Inhalation (LC50, 4h) | Rat | > 5.152 mg/L (for a ~50% mixture) | semanticscholar.org |
Vii. Future Research Directions and Emerging Paradigms for Urea, 2 Hydroxyethyl
Interdisciplinary Approaches to Advance Biomedical Applications
The biomedical potential of hydroxyethyl (B10761427) urea (B33335) and its derivatives is a significant area for future investigation. An interdisciplinary approach, combining expertise from materials science, toxicology, and pharmacology, will be crucial for developing novel applications. nih.gov
Key Research Areas:
Drug Delivery Systems: Collaboration with material scientists can lead to the development of advanced hydrogels and drug-delivery systems utilizing hydroxyethyl urea. Its biocompatibility and ability to form hydrogen bonds make it a promising candidate for creating controlled-release formulations. Hydrogels based on natural polymers like cellulose (B213188) and chitosan, often prepared in urea-based aqueous systems, are of great interest for tissue regeneration and drug delivery. mdpi.com
Therapeutic Derivatives: Medicinal chemistry research can focus on synthesizing and evaluating hydroxyethyl urea derivatives for various therapeutic applications. Studies have already indicated its potential in developing treatments for conditions like diabetes and in targeting enzymes such as soluble epoxide hydrolase (sEH). Further research into unnatural amino acid-substituted (hydroxyethyl)urea peptidomimetics may lead to novel inhibitors for targets like gamma-secretase, relevant in Alzheimer's disease. nih.gov
Antimicrobial Applications: Investigations into the antimicrobial properties of hydroxyethyl urea could lead to new formulations for wound healing and infection prevention. Its mechanism, which may involve disrupting bacterial cell membranes, warrants deeper exploration.
Biocompatibility and Safety: Comprehensive toxicological studies, integrating in silico, in vitro, and in vivo models, are necessary to ensure the biocompatibility and safety of new biomedical applications.
Optimization of CO₂ Capture Technologies
The role of hydroxyethyl urea and related compounds in carbon capture technologies presents a promising avenue for environmental research. The development of efficient and cost-effective CO₂ capture methods is a global priority, and amine-based solvents are a mature technology in this field. hw.ac.ukconcawe.eu
Future research should focus on:
Novel Solvent Formulations: Investigating blends of hydroxyethyl urea with other amines and additives to optimize CO₂ absorption capacity, regeneration energy, and stability.
Degradation Studies: Understanding the degradation pathways of hydroxyethyl urea in the presence of flue gas contaminants (O₂, SO₂, NOx) is critical for long-term operational stability. acs.org Research indicates that 1,3-bis(2-hydroxyethyl)urea (B94319) (BHEU) can be a degradation product in amine-based capture systems. acs.org
Process Modeling and Simulation: Developing accurate process models to simulate and optimize the performance of CO₂ capture plants using hydroxyethyl urea-based solvents. This will aid in scaling up the technology from pilot to industrial-scale operations. ukccsrc.ac.ukmdpi.com
Novel Synthesis Routes with Enhanced Efficiency and Sustainability
Developing greener and more efficient methods for synthesizing hydroxyethyl urea is crucial for its widespread and sustainable application. Current methods often involve the reaction of ethanolamine (B43304) with urea. cir-safety.org
Emerging research directions include:
Catalytic Processes: Exploring novel catalysts to improve reaction rates, selectivity, and yield while reducing energy consumption. Synthetic zeolites have shown promise in the synthesis of related compounds like 1,3-Bis(2-hydroxyethyl)urea.
Alternative Feedstocks: Investigating the use of bio-based feedstocks for the production of ethanolamine and urea to create a more sustainable synthesis pathway.
Flow Chemistry: Utilizing continuous flow reactors for the synthesis of hydroxyethyl urea can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
Mild Reaction Conditions: Research into amine-urea transamidation under milder conditions (e.g., lower temperatures in aqueous media) could provide a more environmentally friendly alternative to traditional methods that may use harsher reagents. mdpi.com
Advanced Characterization Techniques for Complex Systems
A deeper understanding of the molecular interactions and behavior of hydroxyethyl urea in complex systems is fundamental for advancing its applications.
Advanced characterization techniques that will be pivotal include:
Spectroscopic and Crystallographic Analysis: Utilizing techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography to elucidate the molecular structure, conformation, and hydrogen bonding networks of hydroxyethyl urea and its derivatives in various environments.
Computational Modeling: Employing molecular dynamics simulations and quantum mechanical calculations to model the interactions of hydroxyethyl urea with biological macromolecules, surfaces, and solvents. This can provide insights into its mechanism of action at a molecular level.
Surface and Interface Analysis: Using techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance (QCM) to study the adsorption and behavior of hydroxyethyl urea at interfaces, which is particularly relevant for its applications in cosmetics and materials science.
Exploration of New Biological Targets and Therapeutic Modalities
Beyond its current known applications, hydroxyethyl urea may have untapped therapeutic potential.
Future research should aim to:
High-Throughput Screening: Employing high-throughput screening assays to test hydroxyethyl urea and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels.
Mechanism of Action Studies: Once a potential target is identified, detailed mechanistic studies will be necessary to understand how hydroxyethyl urea modulates its function. This could involve techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities.
Peptidomimetics: The (hydroxyethyl)urea isostere has been successfully incorporated into HIV-1 protease inhibitors, demonstrating its utility as a peptidomimetic scaffold. acs.orgnih.gov Further exploration of this scaffold in designing inhibitors for other proteases or protein-protein interactions is a promising area of research. nih.govresearchgate.net
Design and Development of Smart Materials Based on Urea, (2-hydroxyethyl)-
The unique properties of the urea functional group, such as its strong hydrogen bonding capability, make it an excellent building block for "smart" materials that respond to external stimuli.
Potential research areas include:
Stimuli-Responsive Polymers: Designing polymers incorporating hydroxyethyl urea that can change their properties (e.g., shape, solubility, or drug release) in response to changes in pH, temperature, or light. These materials have potential applications in biomedicine and soft robotics. nih.gov
Self-Healing Materials: The reversible nature of hydrogen bonds in urea-containing polymers can be exploited to create self-healing materials. researchgate.net Research into polyureas and poly(urethane-urea)s has shown the potential for creating materials that can repair damage autonomously. researchgate.net
Adhesive Hydrogels: Developing biocompatible hydrogel adhesives for medical applications, such as wound sealants and tissue adhesives. acs.org The hydrogen-bonding capacity of hydroxyethyl urea can contribute to strong adhesion to biological tissues. acs.org
In-depth Environmental Fate and Ecotoxicity Studies
As the use of hydroxyethyl urea expands, a thorough understanding of its environmental impact is essential.
Key research priorities include:
Biodegradation Pathways: Investigating the microbial and abiotic degradation pathways of hydroxyethyl urea in different environmental compartments, such as soil and water. europa.eu Studies have shown that it is biodegradable. industrialchemicals.gov.au
Ecotoxicity Testing: Conducting comprehensive ecotoxicity studies on a range of aquatic and terrestrial organisms to determine the potential environmental risks associated with its release. industrialchemicals.gov.aueuropa.eu Existing data indicates low acute toxicity to aquatic organisms. industrialchemicals.gov.au
Interactive Data Table: Ecotoxicity of Urea, (2-hydroxyethyl)-
| Test Organism | Endpoint | Result | Source |
| Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | > 100 mg/L | industrialchemicals.gov.au |
| Water Flea (Daphnia magna) | 48-hour EC50 | > 100 mg/L | industrialchemicals.gov.au |
| Green Algae (Pseudokirchneriella subcapitata) | 72-hour ErC50 | > 100 mg/L | industrialchemicals.gov.au |
Q & A
Q. How can researchers design statistically robust experiments to explore novel applications of (2-hydroxyethyl)urea in bio-based materials?
- Methodological Answer : Employ response surface methodology (RSM) with central composite design to optimize material properties (e.g., tensile strength). Pilot studies using Plackett-Burman designs identify significant variables (e.g., crosslinker concentration). Replicates (n ≥ 3) and ANOVA with post-hoc Tukey tests ensure reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
